molecular formula C9H8F3NO2 B2800659 Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1448777-26-1

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2800659
CAS No.: 1448777-26-1
M. Wt: 219.163
InChI Key: YEWKFAJXSDWGSK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a pyridine-derived compound featuring a trifluoromethyl group at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety may influence bioavailability and reactivity .

Properties

IUPAC Name

methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKFAJXSDWGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of pyridine derivatives with trifluoromethylating agents. The resulting compound exhibits unique physicochemical properties attributed to the trifluoromethyl group, which enhances lipophilicity and biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to this compound. For instance, derivatives have shown efficacy against triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. These compounds demonstrated significant growth inhibition with minimal cytotoxicity towards non-tumorigenic cells, indicating a promising therapeutic window for targeted cancer therapies .

Antimicrobial Properties

Research indicates that trifluoromethylpyridine derivatives can exhibit antimicrobial activity, inhibiting various pathogens. This property is particularly valuable in developing new antibiotics and antifungal agents.

Drug Development

This compound is part of a broader class of trifluoromethyl-containing drugs that have gained FDA approval. These compounds often possess enhanced metabolic stability and bioavailability, making them suitable candidates for further drug development .

Crop Protection

The primary application of trifluoromethylpyridine derivatives lies in agrochemicals, where they serve as active ingredients in herbicides and pesticides. For example, the first derivative introduced to the market was Fluazifop-butyl, which has paved the way for over twenty new agrochemical products containing the trifluoromethylpyridine moiety . These compounds effectively protect crops from pests while minimizing environmental impact.

Chemical Intermediates

This compound serves as a crucial intermediate in synthesizing other agrochemical products, facilitating the development of more effective crop protection solutions .

Case Studies

Study Focus Findings
Study on Antitumor ActivityEvaluated various derivatives against TNBC cell linesCompound showed significant growth inhibition in MDA-MB-231 cells with minimal effect on non-tumorigenic cells
Antimicrobial Activity ResearchInvestigated inhibitory effects on pathogensDemonstrated significant antimicrobial properties across several bacterial strains
Agrochemical DevelopmentExplored synthesis pathways for crop protection agentsIdentified key intermediates leading to effective herbicides

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, such as inhibition of specific enzymes or activation of receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Structure : Pyrimidine ring with chloro (2-position), methyl (6-position), and carboxylic acid (4-position).
  • Key Differences: The pyrimidine core (vs.
GZD824 (HQP1351)
  • Structure : Contains a pyrido[2,3-d]pyridazine core with ethynyl and trifluoromethylphenyl groups.
  • Key Differences :
    • The ethynyl linker and benzamide moiety enhance binding to kinase targets (e.g., ABL inhibitors).
    • The trifluoromethyl group in GZD824 is part of a phenyl ring rather than a pyridine, affecting steric interactions in biological systems .
Fluazifop Butyl
  • Structure: Propanoic acid ester with a pyridinyloxy-phenoxy backbone and trifluoromethylpyridine.
  • Key Differences :
    • The trifluoromethyl group is on a pyridine ring but linked via an ether group, common in herbicidal activity.
    • The butyl ester group increases hydrophobicity compared to the methyl ester in the target compound .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Functional Groups Application/Activity
Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (Inferred) ~235.16 Methyl ester, CF₃, pyridine Potential intermediate in drug synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid 190.59 Carboxylic acid, Cl, pyrimidine Pharmaceutical intermediate
Compound 255 (4-(1-(6-(difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid) 293.2 (ESIMS) Difluoromethyl, cyclopropyl Uncharacterized pharmaceutical candidate
Fluazifop butyl 383.29 Butyl ester, CF₃, pyridinyloxy Herbicide
Key Observations :
  • Molecular Weight : The target compound’s inferred molecular weight (~235.16) is lower than Fluazifop butyl (383.29), suggesting differences in bioavailability and diffusion rates.
  • Bioactivity : Trifluoromethylpyridine derivatives are versatile; for example, Fluazifop butyl’s herbicidal activity relies on the pyridinyloxy group’s interaction with plant enzymes , whereas pyrrole-based analogs (e.g., Compound 255) may target mammalian kinases .

Biological Activity

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (also referred to as TFMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a trifluoromethyl group at the 4-position of the pyridine ring. This modification enhances the compound's lipophilicity and biological activity. The synthesis methods often include:

  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, allowing for the introduction of various aryl groups.
  • Acid-Catalyzed Reactions : Employed to facilitate the formation of the carboxylate moiety.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound derivatives. A significant focus has been on their effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. Key findings include:

  • Growth Inhibition : Compounds derived from this structure demonstrated substantial growth inhibition in TNBC cells with minimal toxicity to non-tumorigenic cells (MCF-12A) .
  • Cell Cycle Modulation : The most promising derivative showed a GI50 concentration of 13 μM, leading to an increase in G0/G1 phase cells and a decrease in S phase cells, suggesting a disruption in cell cycle progression .
CompoundGI50 (μM)Effect on Cell CycleTumor Size Reduction
2e13Increased G0/G1Yes
Control-NormalNo

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. This compound exhibits activity against various bacterial strains, attributed to its unique trifluoromethyl group which enhances membrane permeability and disrupts cellular functions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Interference : The compound alters cell cycle dynamics, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Independence : Notably, it does not significantly alter apoptotic markers such as PARP or caspase-3, indicating that its mechanism may involve necrosis or other forms of cell death rather than classical apoptosis .
  • Membrane Disruption : For antimicrobial activity, the trifluoromethyl group is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

Several studies have explored the efficacy of this compound derivatives:

  • Study on TNBC Cells : A comprehensive evaluation demonstrated that derivatives significantly inhibited cell growth in vitro while sparing non-cancerous cells .
  • Antimicrobial Screening : Another investigation revealed that these compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

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